REACTION_CXSMILES
|
[O-2].[Al+3].[O-2].[O-2].[Al+3].[N+:6]([C:9]1[CH:10]=[C:11]2[C:16](=[O:17])[NH:15][C:13](=[O:14])[C:12]2=[CH:18][CH:19]=1)([O-])=O.[H][H].[N+](C1C=CC=C2C(NC(=O)C=12)=O)([O-])=O>N.O[V](=O)=O.[Pd].CO>[NH2:6][C:9]1[CH:10]=[C:11]2[C:16](=[O:17])[NH:15][C:13](=[O:14])[C:12]2=[CH:18][CH:19]=1 |f:0.1.2.3.4,8.9|
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(C(=O)NC2=O)=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C2C(C(=O)NC2=O)=CC=C1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[O-2].[Al+3].[O-2].[O-2].[Al+3]
|
Name
|
|
Quantity
|
0.002 g
|
Type
|
catalyst
|
Smiles
|
N.O[V](=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the suspension is stirred at room temperature for 43 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added to a suspension
|
Type
|
CUSTOM
|
Details
|
is absorbed
|
Type
|
FILTRATION
|
Details
|
The resulting suspension is then sieved through a sieve
|
Type
|
WASH
|
Details
|
is washed with methanol
|
Type
|
CUSTOM
|
Details
|
the methanol is subsequently removed from the combined methanol phases by means of a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
Drying at 60° C. under reduced pressure (125 mbar)
|
Reaction Time |
43 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C2C(C(=O)NC2=O)=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.1 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |